![molecular formula C9H16Cl2N4 B1441479 1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride CAS No. 1354950-57-4](/img/structure/B1441479.png)
1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride
Descripción general
Descripción
“1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride” is a chemical compound. It has been mentioned in the context of being a selective, orally active inhibitor of Protein Kinase B (Akt) .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a mixture of bis hydrochloride salt, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and Et3N in n-BuOH was heated at 100 °C for 20 hours .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nanomolar inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been described. For instance, the molecular weight of a related compound, ®-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is 386.4 g/mol .Aplicaciones Científicas De Investigación
Inhibition of Protein Kinase B (Akt)
1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride: has been identified as a potent inhibitor of Protein Kinase B (PKB), also known as Akt . Akt is a critical kinase in cell signaling pathways that regulate growth and survival, and its deregulation is often implicated in cancer. The compound’s ability to selectively inhibit PKB over other kinases like PKA makes it a promising candidate for antitumor agents.
Anticancer Therapeutics
Due to its role in inhibiting PKB/Akt, this compound has potential applications in anticancer therapeutics . It can modulate biomarkers of signaling through PKB in vivo and has shown strong inhibition of the growth of human tumor xenografts in mice, suggesting its efficacy in cancer treatment.
Allosteric Inhibition of Kinases
The compound has been explored as an allosteric inhibitor that targets sites between the kinase and PH-domains of enzymes . This alternative approach to kinase inhibition is significant because it can lead to the development of highly selective inhibitors that are non-competitive with ATP, which may reduce side effects and improve therapeutic profiles.
Pharmacological Applications in Piperidine Derivatives
Piperidine derivatives, including 1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride , play a significant role in the pharmaceutical industry . They are present in various classes of pharmaceuticals and have been the focus of recent advances in synthesis and pharmacological applications.
Designing Dual Inhibitors
This compound has been involved in the design of dual inhibitors targeting clinically resistant kinase mutations . For instance, it has been used in the creation of derivatives that act as dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important in the context of resistance to treatments like Crizotinib.
Synthesis of Biologically Active Piperidines
The synthesis of substituted piperidines, including 1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride , is an important area of research due to their biological activity . The development of fast and cost-effective methods for synthesizing these compounds is crucial for the construction of new drugs.
Mecanismo De Acción
Target of Action
The primary target of 1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .
Mode of Action
1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride acts as an ATP-competitive inhibitor . It competes with ATP for binding to the active site of PKB, thereby inhibiting the kinase’s activity . This compound has been found to have nanomolar potency and up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The compound’s action affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Binding of PKB to PI-3,4,5-P3 promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Although active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound’s action results in molecular and cellular effects that inhibit tumor growth.
Direcciones Futuras
Propiedades
IUPAC Name |
1-pyrimidin-4-ylpiperidin-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c10-8-2-1-5-13(6-8)9-3-4-11-7-12-9;;/h3-4,7-8H,1-2,5-6,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNCAYCUVBGFTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.